4,6,7-Trichloroquinazoline
Overview
Description
Synthesis Analysis
The synthesis of 4,6,7-Trichloroquinazoline has been successfully applied to 2,4,7-trichloroquinazoline, allowing for the efficient synthesis of quinazolines bearing functionality in specific positions of the heterocyclic ring . The strategy was also extended to 1,3,6-trichloroquinoline for the synthesis and scale-up of a promising 3-aminoisoquinolin-1(2H)-one inhibitor of the dual .
Molecular Structure Analysis
The molecular formula of this compound is C8H3Cl3N2 . The average mass is 233.482 Da and the monoisotopic mass is 231.936188 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.48 . It is a powder with a melting point of 143-148°C .
Scientific Research Applications
Anticancer Properties : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-anilinoquinazoline, has been identified as a potent apoptosis inducer and anticancer candidate with high blood-brain barrier penetration. It is highly efficacious in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Antimicrobial and Anticonvulsant Agents : The organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has shown potential antinociceptive, anti-inflammatory, and anticonvulsant properties. These compounds demonstrate effectiveness in decreasing seizures induced by certain agents and possess properties for combating acute pain (Wilhelm et al., 2014).
Antimalarial Activity : Hybrid 4-aminoquinolines-1,3,5-triazine, synthesized from 2,4,6-trichloro-1,3,5-triazine, have shown mild to moderate antimalarial activity. These compounds were tested against the chloroquine-sensitive RKL2 strain of Plasmodium falciparum (Bhat et al., 2016).
Cytotoxic Evaluation for Anticancer Applications : A series of 4-anilinoquinazoline–triazole–AZT hybrids have been synthesized as anticancer agents. These compounds have shown good cytotoxic potential against human cancer cell lines, with some exhibiting up to 3-fold more potent anti-lung cancer activity than reference drugs (Giang et al., 2018).
Biological and Physicochemical Activity : Oxoisoaporphine derivatives, related to isoquinoline alkaloids, were studied for their physicochemical and biological properties, including photoprotection, antioxidant capacity, and toxicity. These compounds were evaluated for their potential as antibacterial agents in antineoplastic chemotherapy (Sobarzo-Sánchez et al., 2012).
Antiplasmodial Agents : Novel 4-aminoquinoline-trifluormethyltriazoline compounds have been identified as possible antiplasmodial agents. Some of these compounds demonstrated promising antimalarial activity in vitro and in vivo (Yadav et al., 2023).
Mechanism of Action
4,6,7-Trichloroquinazoline derivatives have shown potent anti-proliferative activity against human cancer cell lines . For instance, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . It was found to inhibit the colony formation and migration of MGC-803 cells, induce apoptosis of MGC-803 cells, and induce cell cycle arrest at G1-phase .
Safety and Hazards
Future Directions
4,6,7-Trichloroquinazoline and its derivatives have shown promising results in anti-cancer research . Further studies are needed to optimize these compounds and evaluate their potential as therapeutic agents. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .
properties
IUPAC Name |
4,6,7-trichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMAVSDZYYXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699046 | |
Record name | 4,6,7-Trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57940-05-3 | |
Record name | 4,6,7-Trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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